hDDAH-1-IN-1 Inhibits Recombinant hDDAH-1 with a Ki of 18 µM
hDDAH-1-IN-1 (compound 8a) inhibits human recombinant DDAH-1 with a Ki of 18 µM, demonstrating competitive binding at the catalytic site . While no direct head-to-head comparison with L-257 is available, the reported Ki value for hDDAH-1-IN-1 provides a benchmark for researchers selecting a DDAH1 inhibitor. In contrast, L-257 is reported to have an IC50 of <25 µM against DDAH1 , suggesting comparable potency ranges.
| Evidence Dimension | Inhibition constant (Ki) for human DDAH-1 |
|---|---|
| Target Compound Data | Ki = 18 µM |
| Comparator Or Baseline | L-257: IC50 <25 µM (recombinant human DDAH1) |
| Quantified Difference | Ki of hDDAH-1-IN-1 is within the same micromolar range as L-257's reported IC50 |
| Conditions | Recombinant human DDAH-1 enzyme assay |
Why This Matters
Provides a defined potency metric for dose-response studies and enables comparison with other DDAH1 inhibitors when designing experiments.
